5,6-dimethoxy-1H-indole-2-carboxylic acid

Beschreibung

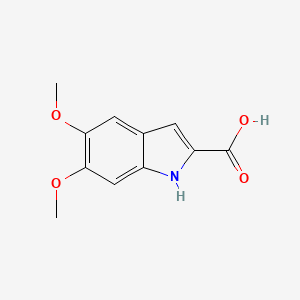

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dimethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-9-4-6-3-8(11(13)14)12-7(6)5-10(9)16-2/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHQHNDRVITJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236898 | |

| Record name | 5,6-Dimethoyxindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88210-96-2 | |

| Record name | 5,6-Dimethoyxindole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088210962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethoyxindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxy-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,6-dimethoxy-1H-indole-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 5,6-dimethoxy-1H-indole-2-carboxylic acid

Introduction

This compound, often abbreviated as DMICA, is a heterocyclic compound of significant interest in the fields of synthetic organic chemistry and drug discovery. As a substituted indole, it belongs to a class of scaffolds that are ubiquitous in biologically active natural products and pharmaceuticals. Its structural relationship to key melanin precursors, such as 5,6-dihydroxyindole-2-carboxylic acid (DHICA), positions it as a critical intermediate in the synthesis of melanin-like polymers and in studies related to melanogenesis.[1][2] Furthermore, the indole-2-carboxylic acid core is being actively explored for various therapeutic applications, including the development of novel antiviral and antiparasitic agents.[3][4]

This guide provides a comprehensive overview of the core chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and applications, offering field-proven insights from a senior application scientist's perspective.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in any experimental setting. They dictate solubility, reactivity, and suitability for biological assays. The properties of DMICA are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Synonyms | 5,6-DICA, 5,6-Dimethoxyindole-2-carboxylic acid | PubChem[5] |

| CAS Number | 88210-96-2 | Thermo Fisher Scientific[6] |

| Molecular Formula | C₁₁H₁₁NO₄ | PubChem[5] |

| Molecular Weight | 221.21 g/mol | PubChem[5] |

| Physical Description | Solid | Inferred from related compounds[2] |

| Melting Point | Not specified; related indoles melt >150°C | Inferred from related compounds[7] |

| Solubility | Sparingly soluble in aqueous buffers; soluble in organic solvents like DMSO, DMF, and ethanol. | Inferred from related compounds[8] |

| XLogP3-AA | 1.9 | PubChem[5] |

| Hydrogen Bond Donors | 2 | PubChem[5] |

| Hydrogen Bond Acceptors | 4 | PubChem[5] |

Insight into Experimental Choices: The XLogP3-AA value of 1.9 suggests moderate lipophilicity, a crucial parameter for drug candidates as it influences membrane permeability and absorption. The presence of two hydrogen bond donors (the carboxylic acid proton and the indole N-H) and four acceptors (the four oxygen atoms) governs its interaction with polar solvents and biological macromolecules.[5] When preparing stock solutions, it is advisable to start with organic solvents like DMSO or DMF before diluting with aqueous buffers to avoid precipitation.[8]

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Below is a predictive analysis of the key spectroscopic features of DMICA, based on data from structurally similar compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield (>12 ppm). The indole N-H proton would also be a singlet around 11-12 ppm. The aromatic protons on the indole ring would appear between 6.8 and 7.5 ppm. Specifically, the H4 and H7 protons would be singlets due to their positions on the benzene portion of the indole, while the H3 proton would be a singlet closer to 7.0 ppm. The two methoxy groups (-OCH₃) would each produce a sharp singlet around 3.8-3.9 ppm.[9][10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show 11 distinct carbon signals. The carboxylic acid carbon (-COOH) would be the most downfield signal, typically >160 ppm. The carbons attached to the methoxy groups (C5 and C6) would resonate in the 140-150 ppm range. The remaining aromatic and indole ring carbons would appear between 100 and 140 ppm. The two methoxy carbons would be found upfield, around 55-60 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected vibrational bands include a broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹, an N-H stretch from the indole ring around 3300-3400 cm⁻¹, and a strong C=O stretch from the carbonyl group around 1680-1700 cm⁻¹. C-O stretches from the methoxy groups would appear in the 1200-1300 cm⁻¹ region.[5]

-

Mass Spectrometry (MS): The monoisotopic mass of DMICA is 221.0688 Da.[5] In high-resolution mass spectrometry (HRMS), this exact mass would be used for confirmation. Under electrospray ionization (ESI), the compound would likely be observed as the deprotonated molecule [M-H]⁻ at m/z 220.0615 in negative mode or the protonated molecule [M+H]⁺ at m/z 222.0761 in positive mode.

Synthesis Methodology

DMICA is a key intermediate in the synthesis of other valuable compounds, such as 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1] A common and robust method for constructing the indole scaffold is the Fischer indole synthesis. This involves the acid-catalyzed cyclization of a phenylhydrazone.

Plausible Synthetic Route: Fischer Indole Synthesis

The synthesis begins with commercially available 3,4-dimethoxyaniline, which is converted to its corresponding phenylhydrazone, followed by cyclization to form the indole ring system.

Detailed Experimental Protocol

Self-Validating System: Each step includes a clear objective and an expected outcome that can be verified by standard analytical techniques (TLC, NMR) before proceeding to the next, ensuring the integrity of the synthetic process.

-

Preparation of [(3,4-dimethoxyphenyl)hydrazono] pyruvic acid ethyl ester (Hydrazone Intermediate):

-

Causality: The initial diazotization of 3,4-dimethoxyaniline creates a reactive electrophile. This is immediately followed by reduction and condensation with ethyl pyruvate to form the stable hydrazone, which is the direct precursor for the indole cyclization.[1]

-

Procedure:

-

Dissolve 3,4-dimethoxyaniline in a mixture of concentrated HCl and water, and cool to 0°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 15 minutes.

-

In a separate flask, prepare a solution of ethyl pyruvate and a reducing agent like sodium sulfite in water.

-

Slowly add the diazonium salt solution to the ethyl pyruvate solution, maintaining a cool temperature.

-

The hydrazone product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

-

Validation: The formation of the hydrazone can be confirmed by TLC and ¹H NMR, observing the appearance of signals corresponding to the ethyl ester and the disappearance of the aniline starting material.

-

-

Fischer Indole Cyclization:

-

Causality: A strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, facilitates the[11][11]-sigmatropic rearrangement of the hydrazone, followed by ammonia elimination and tautomerization to yield the aromatic indole ring.[1][12]

-

Procedure:

-

Add the dried hydrazone from the previous step to polyphosphoric acid.

-

Heat the mixture with stirring to approximately 80-100°C for 1-2 hours.

-

Monitor the reaction by TLC until the starting hydrazone is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The product, ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, will precipitate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Validation: The crude ester can be purified by column chromatography. Its structure should be confirmed by ¹H NMR, noting the appearance of the characteristic indole N-H and aromatic proton signals.

-

-

Hydrolysis to this compound:

-

Causality: Basic hydrolysis (saponification) of the ethyl ester cleaves the ester bond to yield the carboxylate salt, which upon acidic workup, provides the final carboxylic acid product.[13]

-

Procedure:

-

Dissolve the crude ester in a mixture of ethanol and aqueous potassium hydroxide (KOH).

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

After cooling, remove the ethanol under reduced pressure.

-

Dissolve the remaining residue in water and acidify with cold, dilute HCl to a pH of ~2-3.

-

The final product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with water to remove salts, and dry.

-

-

Validation: The final product's identity and purity should be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Chemical Reactivity and Derivatization

The reactivity of DMICA is governed by three main features: the electron-rich indole nucleus, the carboxylic acid group, and the methoxy substituents.

-

Indole Ring Reactivity: The indole ring is susceptible to electrophilic substitution, primarily at the C3 position. However, the C2 position is blocked by the carboxylic acid group.

-

Carboxylic Acid Reactivity: The -COOH group can undergo standard transformations such as esterification (e.g., with an alcohol under acidic conditions) and amidation (e.g., by activating with a coupling agent like EDC/HOBt followed by addition of an amine). This functionality is key to incorporating the indole scaffold into larger molecules.[3]

-

Demethylation: The methoxy groups can be cleaved to yield hydroxyl groups using strong Lewis acids like boron tribromide (BBr₃). This reaction is particularly important as it is the final step in converting DMICA to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a direct precursor in melanin synthesis.[1]

Applications in Research and Development

DMICA is more than a simple chemical; it is a versatile building block with direct relevance to biology and medicine.

-

Melanin Synthesis Research: DMICA is a stable, methylated precursor to DHICA. The conversion of DMICA to DHICA is a critical step for researchers studying the polymerization pathways that form eumelanin, the dark pigment found in human skin and hair.[1] Understanding these pathways is vital for research into skin cancer, pigmentation disorders, and the development of biocompatible melanin-like materials.

-

Biomarker for Malignant Melanoma: The presence of 5,6-dimethoxyindolyl-2-carboxylic acid has been detected in the urine of patients with malignant melanoma.[14] This finding suggests that in melanoma tissue, there is an active methylation pathway that converts melanin precursors into this compound. Its detection via methods like gas chromatography-mass spectrometry could serve as a non-invasive biomarker to support diagnosis or monitor disease progression.[14]

-

Scaffold for Drug Discovery: The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry. Derivatives have been synthesized and evaluated for a range of therapeutic targets. For instance, recent studies have shown that modifying this scaffold can lead to potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[3] Other research programs have optimized indole-based compounds as potential treatments for neglected tropical illnesses like Chagas disease.[4] DMICA serves as an excellent starting point for generating libraries of such derivatives for screening.

Conclusion

This compound is a compound with a rich chemical profile that makes it highly valuable to the scientific community. Its well-defined physicochemical properties, predictable spectroscopic signature, and accessible synthetic routes provide a solid foundation for its use in the laboratory. The strategic placement of its functional groups—an indole ring, a carboxylic acid, and two methoxy groups—offers multiple handles for chemical modification. This versatility establishes DMICA not only as a crucial intermediate in the study of melanogenesis but also as a promising and adaptable scaffold for the development of future therapeutics.

References

- Vertex AI Search. (n.d.). 5,6,7-trimethoxy-1H-indole-2-carboxylic acid. Retrieved January 10, 2026.

- Barabanov, M. A., et al. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(5), 453-455.

- ChemicalBook. (n.d.). 5,6,7-trimethoxy-1h-indole-2-carboxylic acid(128781-07-7) 1 h nmr. Retrieved January 10, 2026.

- PubChem. (n.d.). 5,6-Dimethoyxindole-2-carboxylic acid. National Center for Biotechnology Information.

- Benchchem. (n.d.). An In-depth Technical Guide on the Spectroscopic Data of 5-Methoxy-1H-indol-2-amine. Retrieved January 10, 2026.

- Echemi. (2025). 5,6,7-trimethoxy-1H-indole-2-carboxylicacid. Retrieved January 10, 2026.

- ChemicalBook. (n.d.). 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum. Retrieved January 10, 2026.

- ResearchGate. (2024).

- MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2135.

- Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Retrieved January 10, 2026.

- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Org. Synth. 1961, 41, 47.

- Journal of the American Chemical Society. (1978). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. J. Am. Chem. Soc., 100(16), 5182–5185.

- PubChem. (n.d.). 5,6-Dihydroxyindole-2-Carboxylic Acid. National Center for Biotechnology Information.

- PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2135.

- PubMed. (1983). Identification of 5,6-dimethoxyindolyl-2-carboxylic acid in melanotic urine. Acta Derm Venereol, 63(4), 340-3.

- Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Med. Chem., 15, 1425-1436.

- Cayman Chemical. (2022). Product Information: 5,6-dihydroxy Indole. Retrieved January 10, 2026.

- ChemicalBook. (n.d.). Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum. Retrieved January 10, 2026.

- Google Patents. (2008). WO2008072257A2 - Process for the preparation of indole derivatives.

- National Institutes of Health. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. J. Med. Chem., 65(24), 16377–16399.

Sources

- 1. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6-dihydroxy-1H-indole-2-carboxylic acid | 4790-08-3 [chemicalbook.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,6-Dimethoyxindole-2-carboxylic acid | C11H11NO4 | CID 139035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5,6-Dimethoxyindole-2-carboxylic acid, 98% 1 g | Request for Quote | Thermo Scientific™ [thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]

- 10. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 11. 5,6,7-TRIMETHOXY-1H-INDOLE-2-CARBOXYLIC ACID(128781-07-7) 1H NMR spectrum [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 14. Identification of 5,6-dimethoxyindolyl-2-carboxylic acid in melanotic urine - PubMed [pubmed.ncbi.nlm.nih.gov]

5,6-dimethoxy-1H-indole-2-carboxylic acid CAS number

An In-depth Technical Guide to 5,6-Dimethoxy-1H-indole-2-carboxylic Acid (CAS: 88210-96-2)

Introduction

The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. Within this vast chemical family, this compound stands out as a pivotal synthetic intermediate. While not typically an end-product therapeutic itself, its true value lies in its role as a versatile building block for more complex, biologically active molecules. Most notably, it is a key precursor in the synthesis of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a fundamental monomer in the biosynthesis of eumelanin, the dark pigment responsible for photoprotection in humans.[1] This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, and critical applications for professionals in research and drug development.

Physicochemical and Structural Properties

This compound is a stable, crystalline solid at room temperature. Its identity and purity are confirmed through a combination of spectroscopic and physical data. The official Chemical Abstracts Service (CAS) number for this compound is 88210-96-2.[2][3][4]

Data Summary

| Property | Value | Source |

| CAS Number | 88210-96-2 | [2][3][4] |

| Molecular Formula | C₁₁H₁₁NO₄ | [4] |

| Molecular Weight | 221.21 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 5,6-Dica, 5,6-Dimethoxyindole-2-carboxylic acid | [4] |

| Appearance | White or off-white powder/crystalline powder | [5] |

| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol | [5] |

Chemical Structure Visualization

The structure features a bicyclic indole core, with methoxy groups at positions 5 and 6 of the benzene ring and a carboxylic acid group at position 2 of the pyrrole ring.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Rationale

The construction of the this compound core is most classically achieved via the Fischer indole synthesis. This venerable reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, in this case, one derived from 3,4-dimethoxyphenylhydrazine and pyruvic acid.

Workflow for Fischer Indole Synthesis

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Fischer Indole Synthesis

This protocol describes the synthesis of the ethyl ester of the target compound, which is then hydrolyzed. This two-step approach is common for controlling reactivity and improving yields.

Part A: Synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

-

Hydrazone Formation:

-

Procedure: In a round-bottom flask, dissolve 3,4-dimethoxyphenylhydrazine hydrochloride in ethanol. Add a stoichiometric equivalent of ethyl pyruvate. Stir the mixture at room temperature for 2-4 hours.

-

Causality: The reaction is a straightforward condensation between the hydrazine and the ketone of ethyl pyruvate to form the corresponding hydrazone. Ethanol serves as a suitable solvent for both reactants.

-

-

Cyclization:

-

Procedure: To the hydrazone mixture, add a strong acid catalyst such as polyphosphoric acid (PPA) or a solution of zinc chloride in ethanol. Heat the mixture to reflux (approximately 78-85°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: This is the critical Fischer indole synthesis step. The acid protonates the hydrazone, initiating a[4][4]-sigmatropic rearrangement (the key bond-forming event), followed by the elimination of ammonia and subsequent tautomerization to form the aromatic indole ring.[1] PPA provides a viscous, non-volatile acidic medium ideal for this high-temperature cyclization.

-

-

Workup and Purification:

-

Procedure: After the reaction is complete, cool the mixture and pour it slowly into a beaker of ice water. The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

Causality: Pouring the reaction mixture into water quenches the reaction and precipitates the organic product, which has low aqueous solubility. Washing removes residual acid and other water-soluble impurities. The crude ester is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Part B: Hydrolysis to this compound

-

Saponification:

-

Procedure: Suspend the purified ethyl ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., potassium hydroxide or sodium hydroxide). Reflux the mixture for 2-5 hours until TLC indicates the complete disappearance of the starting ester.[6]

-

Causality: The hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process, known as saponification, hydrolyzes the ester to its corresponding carboxylate salt (potassium or sodium 5,6-dimethoxy-1H-indole-2-carboxylate).

-

-

Acidification and Isolation:

-

Procedure: Cool the reaction mixture and reduce the volume under vacuum to remove the ethanol. Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with a strong mineral acid like hydrochloric acid (HCl). The carboxylic acid will precipitate.

-

Causality: Acidification protonates the carboxylate salt, converting it into the free carboxylic acid, which is insoluble in the acidic aqueous medium and precipitates out of the solution.

-

-

Final Purification:

-

Procedure: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

Causality: This final wash and drying step yields the pure this compound. The self-validating nature of this protocol is confirmed by the distinct physical and chemical properties of the intermediates and the final product, which can be verified by melting point analysis, NMR, and mass spectrometry.

-

Applications in Research and Drug Development

The primary utility of this compound is as a protected, stable precursor to the more reactive and biologically significant 5,6-dihydroxyindole-2-carboxylic acid (DHICA).

Precursor to Melanin Monomers

DHICA is a critical intermediate in the biosynthesis of eumelanin. However, dihydroxy-substituted indoles are highly susceptible to oxidation. The methoxy groups in this compound serve as robust protecting groups for the hydroxyl functionalities. This allows for chemical manipulation of other parts of the molecule without premature oxidation. The final step in synthesizing DHICA from this precursor is a demethylation reaction.[1]

Experimental Protocol: Demethylation to DHICA

-

Reaction Setup:

-

Procedure: Dissolve this compound in a dry, inert solvent like dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78°C using a dry ice/acetone bath.

-

Causality: The reaction must be conducted under anhydrous and inert conditions as the demethylating agent, boron tribromide (BBr₃), is extremely reactive towards water. The low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.

-

-

Addition of Demethylating Agent:

-

Procedure: Add a solution of boron tribromide (BBr₃) in DCM dropwise to the cooled solution of the starting material. Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Causality: BBr₃ is a powerful Lewis acid that coordinates to the oxygen atoms of the methoxy groups, facilitating the cleavage of the methyl-oxygen bond to form the dihydroxy product.[1]

-

-

Quenching and Workup:

-

Procedure: Carefully and slowly quench the reaction by adding methanol, followed by water. The product will precipitate.

-

Causality: Methanol is added first to react with any excess BBr₃ in a controlled manner. The subsequent addition of water hydrolyzes the boron intermediates, liberating the final DHICA product.

-

-

Purification:

-

Procedure: Collect the solid by filtration, wash with cold water, and dry to yield 5,6-dihydroxyindole-2-carboxylic acid (DHICA).

-

Causality: This affords the target molecule for studies in melanogenesis, polymer chemistry, and materials science.

-

Scaffold for Novel Therapeutics

The indole-2-carboxylic acid framework itself is a promising scaffold for drug discovery. Derivatives have been investigated as inhibitors of various enzymes and receptors. For example, modified indole-2-carboxylic acids have been designed and synthesized as novel HIV-1 integrase strand transfer inhibitors (INSTIs), demonstrating that this core structure can be adapted to target specific biological pathways.[7] The methoxy groups on the benzene ring of this compound provide synthetic handles for further functionalization, allowing for the creation of diverse libraries of compounds for screening.

Conclusion

This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its value is not derived from its own biological activity but from its role as a stable and versatile intermediate. By providing a protected route to the synthesis of DHICA, it enables critical research into melanin and the development of novel biomaterials. Furthermore, its core structure represents a validated starting point for the development of new therapeutic agents. The robust and well-understood synthetic protocols associated with this molecule ensure its continued relevance and utility for researchers and drug development professionals.

References

- BLDpharm. 88210-96-2|this compound.

- Thermo Fisher Scientific. 5,6-Dimethoxyindole-2-carboxylic acid, 98% 1 g.

- PubChem. 5,6-Dimethoyxindole-2-carboxylic acid | C11H11NO4 | CID 139035.

- Barabanov, M. A., et al. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(4), 347-349. [Link]

- National Center for Biotechnology Information. Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview).

- Echemi. 5,6,7-trimethoxy-1H-indole-2-carboxylicacid.

- Google Patents.

- RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

Sources

- 1. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 88210-96-2|this compound|BLD Pharm [bldpharm.com]

- 3. 5,6-Dimethoxyindole-2-carboxylic acid, 98% 1 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 4. 5,6-Dimethoyxindole-2-carboxylic acid | C11H11NO4 | CID 139035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5,6-dimethoxy-1H-indole-2-carboxylic acid molecular weight

An In-Depth Technical Guide to 5,6-dimethoxy-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound. We will delve into its fundamental physicochemical properties, established synthesis methodologies, and modern analytical techniques for its characterization. The document elucidates its significant role as a crucial intermediate in the synthesis of biologically active molecules, particularly in the context of melanin biosynthesis and its relevance to disease states such as malignant melanoma. This guide is intended to serve as a critical resource for professionals in chemical synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical, field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its synonym 5,6-DICA, is a substituted indole derivative.[1] Its rigid heterocyclic structure, combined with the carboxylic acid and methoxy functional groups, dictates its chemical reactivity and makes it a valuable precursor in organic synthesis. The presence of the indole nitrogen and the carboxylic acid group allows for hydrogen bonding, while the aromatic ring system is susceptible to electrophilic substitution.

Understanding its core properties is the first step in any experimental design, from selecting appropriate solvents to designing purification strategies. The key physicochemical data, computed by PubChem, are summarized below for rapid reference.[1]

| Property | Value | Reference |

| Molecular Weight | 221.21 g/mol | [1] |

| Molecular Formula | C₁₁H₁₁NO₄ | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 88210-96-2 | [1] |

| Exact Mass | 221.06880783 Da | [1] |

| XLogP3-AA | 1.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 71.6 Ų | [1] |

| Complexity | 271 | [1] |

Synthesis Methodologies: From Precursors to Product

The synthesis of this compound is a critical process, as it serves as a key intermediate for more complex molecules, most notably 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a direct precursor in melanin biosynthesis.[2] The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials.

Fischer Indole Synthesis: A Classic and Reliable Route

The Fischer indole synthesis is a cornerstone reaction in heterocyclic chemistry and provides a robust method for preparing indole derivatives.[2] This pathway involves the acid-catalyzed rearrangement of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.

Causality Behind Experimental Choices:

-

Starting Materials: The synthesis begins with 3,4-dimethoxyphenylhydrazine and pyruvic acid. The dimethoxy-substituted phenylhydrazine is crucial as it directly installs the required methoxy groups at the 5 and 6 positions of the final indole ring. Pyruvic acid provides the necessary carbon backbone that will form the pyrrole ring, including the C2-carboxylic acid.

-

Catalyst: Polyphosphoric acid (PPA) is often used as the acidic catalyst and solvent. Its high viscosity and dehydrating properties at elevated temperatures effectively drive the cyclization and rearrangement steps, which involve the elimination of ammonia.

-

Hydrolysis: The reaction initially yields the ethyl ester of the target acid. A subsequent alkaline hydrolysis step (e.g., using ethanolic potassium hydroxide) is required to saponify the ester to the desired carboxylic acid.[3][4]

Experimental Workflow: Fischer Indole Synthesis

Sources

- 1. 5,6-Dimethoyxindole-2-carboxylic acid | C11H11NO4 | CID 139035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Melting Point of 5,6-dimethoxy-1H-indole-2-carboxylic Acid

Abstract

This technical guide provides an in-depth examination of the melting point of 5,6-dimethoxy-1H-indole-2-carboxylic acid (CAS No. 88210-96-2), a crucial intermediate in the synthesis of melanins and a versatile building block in medicinal chemistry.[1][2] While a definitive, universally cited melting point for this specific compound is not consistently reported across major databases, this guide establishes the essential theoretical framework and a rigorous, authoritative experimental protocol for its accurate determination and interpretation. We will delve into the physicochemical factors that govern the melting behavior of indole derivatives, present data from structurally similar compounds to establish a probable melting range, and provide a detailed, step-by-step methodology based on United States Pharmacopeia (USP) standards. The objective is to empower researchers to generate reliable, reproducible data for assessing the identity and purity of this important molecule.

Physicochemical Identity and Significance

This compound is a key heterocyclic compound. Its structure, featuring a bicyclic indole core, a carboxylic acid group, and two methoxy substituents, allows for strong intermolecular interactions, which are critical determinants of its physical properties.

| Property | Value |

| IUPAC Name | This compound[3] |

| Synonyms | 5,6-DICA[3] |

| CAS Number | 88210-96-2[3] |

| Molecular Formula | C₁₁H₁₁NO₄[3] |

| Molecular Weight | 221.21 g/mol [3] |

| Appearance | Typically an off-white to beige solid |

Its significance is rooted in its role as a biosynthetic precursor to melanins and its use as a scaffold in the development of novel therapeutics, including potential HIV-1 integrase inhibitors.[1][2] For these applications, verifying the purity and identity of the starting material is paramount, and melting point analysis is the first and most fundamental step in this quality control process.

The Theoretical Framework: Factors Governing Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice. For organic molecules like this compound, several factors dictate this property.

-

Intermolecular Forces : The strength of the attraction between molecules is the primary determinant of melting point.[4] The subject molecule can engage in multiple strong interactions:

-

Hydrogen Bonding : The carboxylic acid group (-COOH) and the indole N-H group are potent hydrogen bond donors and acceptors, leading to very strong intermolecular connections.

-

Dipole-Dipole Interactions : The polar C=O and C-O bonds of the carboxyl and methoxy groups create significant dipole moments, contributing to lattice energy.

-

Van der Waals Forces : These forces, present in all molecules, increase with molecular size and surface area.[5]

-

-

Molecular Packing and Symmetry : Symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice, which increases the energy required to disrupt the structure, resulting in a higher melting point.[4][6]

-

Presence of Impurities : Impurities disrupt the regularity of the crystal lattice, weakening the intermolecular forces. This universally leads to a depression of the melting point and a broadening of the melting range .[7] A narrow melting range (typically 0.5-2.0°C) is a strong indicator of high purity.[7]

-

Polymorphism : Polymorphism is the ability of a compound to exist in two or more different crystal structures. These polymorphs can have distinct physical properties, including different melting points. This phenomenon has been observed in the closely related compound 5-methoxy-1H-indole-2-carboxylic acid, making it a critical consideration for the title compound as well.[8][9] The specific crystallization conditions can lead to the formation of different polymorphs.

Caption: Key factors influencing the melting point of an organic compound.

Comparative Data from Structurally Related Analogs

To establish an expected melting point range for this compound, it is instructive to examine the reported values for structurally similar compounds. The indole-2-carboxylic acid scaffold consistently imparts high melting points due to its capacity for strong hydrogen bonding and planar stacking.

| Compound | CAS Number | Reported Melting Point (°C) |

| 6-Bromo-1H-indole-2-carboxylic acid | 16732-65-3 | 221 - 223[10][11] |

| 5-Methyl-1H-indole-2-carboxylic acid | 10241-97-1 | 236 - 238 (decomposes)[12] |

| 5-Methoxy-6-azaindole-2-carboxylic acid | 17288-36-7 | 234 - 237[13] |

| 4-Formyl-5,7-dimethoxy-1H-indole-2-carboxylic acid | n/a | >275[14] |

This comparative data strongly suggests that this compound will be a high-melting solid, with a melting point likely exceeding 200°C.

Authoritative Protocol for Melting Point Determination (USP <741>)

For a self-validating system that ensures accuracy and reproducibility, adherence to a standardized protocol is mandatory. The following methodology is based on the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature , specifically for a Class Ia substance using a modern digital apparatus (Apparatus II).[15][16][17]

Experimental Protocol

1. Apparatus Calibration:

-

Prior to use, the temperature accuracy of the digital melting point apparatus must be verified.

-

Calibrate the instrument using at least three USP Melting Point Reference Standards that bracket the expected melting range of the sample.

-

The measured clear points of the standards must fall within the certified tolerance ranges. If not, the instrument must be recalibrated according to the manufacturer's instructions.[17]

2. Sample Preparation:

-

Ensure the sample of this compound is completely dry. If necessary, dry the sample in a vacuum desiccator over a suitable desiccant for 24 hours.[17]

-

Using a spatula, crush the sample into a fine powder on a clean, dry surface.

-

Charge a standard capillary tube (0.8-1.2 mm internal diameter) by tapping the open end into the powder.[16]

-

Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a tight column at the bottom.

-

The final packed column height should be between 2.5 and 3.5 mm.[17]

3. Measurement Procedure:

-

Rapid Preliminary Scan (Optional but Recommended): Set a high ramp rate (e.g., 10-20 °C/min) to quickly determine an approximate melting point. This saves time in the precise measurement step.

-

Precise Determination:

-

Set the starting temperature to at least 10°C below the approximate melting point found in the preliminary scan.

-

Set the heating ramp rate to 1 °C/min .[17]

-

Once the temperature has stabilized, insert the packed capillary tube into the heating block.

-

Observe the sample closely through the magnified viewing port.

-

Record the Onset Point (T₁) : The temperature at which the first drop of liquid is observed, or when the column is observed to collapse against the capillary wall.[17]

-

Record the Clear Point (T₂) : The temperature at which the sample becomes completely liquid.

-

The reported melting point is the range from T₁ to T₂.

-

-

Perform the determination in triplicate to ensure consistency.

Caption: Standard workflow for USP-compliant melting point determination.

Interpretation and Validation of Results

The data obtained from the melting point determination provides crucial insights into both the identity and purity of the sample.

-

Purity Assessment :

-

Sharp Melting Range (e.g., T₂ - T₁ ≤ 2°C) : This is indicative of a highly pure sample.

-

Broad Melting Range (e.g., T₂ - T₁ > 2°C) : This suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range.[7]

-

-

Identity Confirmation (Mixed Melting Point Technique) :

-

This is a powerful and definitive test to confirm the identity of a synthesized compound against an authentic reference standard.[16]

-

Procedure : An intimate 1:1 mixture of the synthesized sample and the authentic standard is prepared by grinding them together. The melting point of this mixture is then determined using the same protocol.

-

Interpretation :

-

No Depression or Broadening : If the mixture's melting point is sharp and identical to that of the individual components, the synthesized sample is confirmed to be the same compound as the standard.

-

Depression and Broadening : If the mixture melts at a lower temperature and over a broader range, the synthesized sample is not the same compound as the standard.

-

-

Caption: Logical workflow for interpreting melting point data for purity and identity.

Conclusion

The melting point of this compound is a fundamental physical constant that serves as a reliable indicator of both purity and identity. While literature values are not consistently reported, a high melting point, likely in excess of 200°C, is expected based on its molecular structure and data from close analogs. For any research or development application, this value must be confirmed experimentally. By adhering to the rigorous, self-validating protocol detailed in this guide, which is grounded in authoritative USP standards, researchers can confidently determine the melting point, interpret the results, and ensure the quality of this vital chemical compound for its downstream applications in science and medicine.

References

- Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy.

- Sciencing. (2022, March 24). What Factors Affect Melting Point?.

- Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds?. YouTube.

- Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.

- Kuujia. (n.d.). Cas no 16732-65-3 (6-bromo-1H-indole-2-carboxylic acid).

- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.

- Postovsky Institute of Organic Synthesis. (n.d.). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid.

- Scribd. (n.d.). USP 741 Melting Point or Range.

- USP. (n.d.). <741> MELTING RANGE OR TEMPERATURE. uspbpep.com.

- Chemical Synthesis Database. (2025, May 20). 4-formyl-5,7-dimethoxy-1H-indole-2-carboxylic acid.

- PubChem. (n.d.). 5,6-Dimethoyxindole-2-carboxylic acid.

- University of Calgary. (n.d.). Melting point determination.

- MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

- ResearchGate. (2025, October 12). (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.

- USP. (2011, December 2). <741> MELTING RANGE OR TEMPERATURE.

- Royal Society of Chemistry. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

- Semantic Scholar. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray.

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,6-Dimethoyxindole-2-carboxylic acid | C11H11NO4 | CID 139035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. m.youtube.com [m.youtube.com]

- 7. sciencing.com [sciencing.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrix.staging.1int.co.uk]

- 11. CAS 16732-65-3 | 4H21-9-Y7 | MDL MFCD02664469 | 6-Bromo-1H-indole-2-carboxylic acid | SynQuest Laboratories [synquestlabs.com]

- 12. innospk.com [innospk.com]

- 13. chemimpex.com [chemimpex.com]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. scribd.com [scribd.com]

- 16. uspbpep.com [uspbpep.com]

- 17. thinksrs.com [thinksrs.com]

Foreword: The Crucial Role of Solubility in Advancing Pharmaceutical Candidates

An In-depth Technical Guide to the Solubility Profile of 5,6-dimethoxy-1H-indole-2-carboxylic acid

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, solubility stands as a paramount parameter, fundamentally influencing a drug's bioavailability, efficacy, and eventual formulation design.[1][2][3] Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water, which can lead to inadequate drug absorption and variable therapeutic outcomes.[1][4] This guide provides a comprehensive examination of the solubility profile of this compound, a substituted indole derivative of research interest, particularly noted in studies related to malignant melanoma.[5] As a Senior Application Scientist, my objective is not merely to present data, but to provide a foundational understanding of why this molecule behaves as it does and how its solubility can be rigorously and reliably characterized. This document is structured to empower researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to effectively manage this critical physicochemical attribute.

Physicochemical Landscape of this compound

Before delving into experimental solubility, it is essential to understand the structural and chemical attributes of the molecule. These properties provide a predictive basis for its behavior in various solvent systems. The key physicochemical parameters for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source | Significance for Solubility |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₄ | [6] | Provides the elemental composition. |

| Molecular Weight | 221.21 g/mol | [6] | Influences diffusion and dissolution rates. |

| XLogP3-AA | 1.9 | [6] | A measure of lipophilicity; a positive value suggests a tendency to favor non-polar environments over water, indicating potentially low aqueous solubility. |

| Hydrogen Bond Donor Count | 2 | [6] | The N-H of the indole and the O-H of the carboxylic acid can donate hydrogen bonds, facilitating interaction with protic solvents. |

| Hydrogen Bond Acceptor Count | 4 | [6] | The two methoxy oxygens, the carbonyl oxygen, and the hydroxyl oxygen can accept hydrogen bonds, enhancing solubility in polar solvents. |

| Topological Polar Surface Area (TPSA) | 71.6 Ų | [6] | Represents the surface area of polar atoms; a value in this range is generally associated with good cell permeability but also indicates significant potential for interaction with polar solvents. |

| Acidity (pKa) | Not explicitly found, but predicted to be acidic | | As a carboxylic acid, it will have an acidic pKa. This is the most critical factor for its pH-dependent aqueous solubility. |

The molecule's structure contains a hydrophobic indole core, but this is functionalized with polar groups: two methoxy groups and a carboxylic acid. The XLogP value of 1.9 indicates a degree of lipophilicity, suggesting that aqueous solubility may be limited. However, the presence of multiple hydrogen bond donors and acceptors provides a mechanism for favorable interactions with polar solvents. Crucially, the carboxylic acid moiety is the primary determinant of its aqueous solubility profile, which will be highly sensitive to pH.

Predicted Solubility Profile

The principle of "like dissolves like" provides a qualitative framework for predicting solubility.[7] The dual nature of this compound—possessing both non-polar (indole ring) and polar (carboxylic acid, methoxy) features—suggests a nuanced solubility profile.

pH-Dependent Aqueous Solubility

The solubility of weak acids, such as carboxylic acids, is profoundly influenced by the pH of the aqueous medium.[3][8]

-

At Low pH (pH < pKa): In an acidic environment, the carboxylic acid group will be predominantly in its protonated, neutral form (-COOH). This form is less polar and therefore exhibits lower solubility in water.[9][10]

-

At High pH (pH > pKa): In a neutral to basic environment, the carboxylic acid will deprotonate to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and interacts much more favorably with water molecules, leading to a dramatic increase in solubility.[9][10]

This pH-dependent behavior is a critical consideration for oral drug development, as the compound will encounter a wide range of pH environments from the stomach (highly acidic) to the intestine (progressively more neutral to slightly alkaline).[11]

Solubility in Organic Solvents

The solubility in common organic solvents can be predicted based on solvent polarity and hydrogen bonding capabilities.

Table 2: Predicted Qualitative Solubility in Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | These solvents are highly polar and can act as strong hydrogen bond acceptors, effectively solvating both the polar functional groups and, to some extent, the indole ring system.[7] |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, allowing for favorable interactions with the carboxylic acid and methoxy groups. Solubility may be slightly lower than in DMSO due to the solvent's self-association.[7] |

| Non-Polar | Dichloromethane (DCM), Toluene | Moderate to Low | The lipophilic indole core will have favorable interactions with these solvents. However, the highly polar carboxylic acid group will be poorly solvated, limiting overall solubility. |

| Highly Non-Polar | Hexanes, Heptane | Low | These aliphatic solvents lack the polarity and hydrogen-bonding capability to effectively solvate the polar functional groups of the molecule.[7] |

Note: This table presents a qualitative prediction. Rigorous experimental verification is essential for quantitative data.

Experimental Framework for Solubility Determination

To move from prediction to quantification, a robust experimental protocol is required. In drug development, two types of solubility are commonly measured: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement often used in early discovery. It assesses the concentration at which a compound, predissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[12][13] While fast, it can often overestimate the true solubility as it may reflect the properties of an amorphous or supersaturated state.[14][15]

-

Thermodynamic Solubility: This measures the true equilibrium concentration of a compound in a saturated solution. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period.[13][15] This "gold standard" method, often the shake-flask technique, is crucial for later-stage development and formulation.[16][17]

Detailed Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol describes a self-validating system for determining the equilibrium solubility of this compound in various aqueous buffers. The method is adapted from guidelines recommended by regulatory bodies and established literature.[18][19]

Objective: To determine the equilibrium solubility (thermodynamic) of the test compound at controlled temperature in buffers of physiological relevance.

Materials and Reagents:

-

This compound (solid powder)

-

HPLC-grade water, Methanol, and Acetonitrile

-

Phosphate Buffered Saline (PBS), pH 7.4

-

pH 1.2 Buffer (e.g., 0.1 N HCl or as per WHO guidelines[19])

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer

-

Calibrated pH meter

-

Analytical balance

-

Orbital shaker with temperature control

-

Microcentrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)

-

HPLC system with UV detector

-

Autosampler vials and appropriate glassware

Experimental Workflow Diagram:

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. ucd.ie [ucd.ie]

- 5. Identification of 5,6-dimethoxyindolyl-2-carboxylic acid in melanotic urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5,6-Dimethoyxindole-2-carboxylic acid | C11H11NO4 | CID 139035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brainly.com [brainly.com]

- 10. reddit.com [reddit.com]

- 11. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 12. enamine.net [enamine.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. researchgate.net [researchgate.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 19. who.int [who.int]

An In-depth Technical Guide to the Crystal Structure of 5,6-dimethoxy-1H-indole-2-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dimethoxy-1H-indole-2-carboxylic acid is a member of the indole family, a class of heterocyclic compounds of significant interest in the fields of medicinal chemistry and materials science. The indole scaffold is a key structural motif in numerous biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin. The targeted substitution of the indole ring, as with the methoxy groups at the 5 and 6 positions and a carboxylic acid at the 2 position, can profoundly influence the molecule's physicochemical properties and biological activity. Understanding the three-dimensional arrangement of molecules in the solid state, or its crystal structure, is paramount for predicting and modulating these properties. This guide provides a comprehensive analysis of the anticipated crystal structure of this compound, drawing upon established principles of crystallography and data from closely related analogs. While a definitive crystal structure for this specific molecule is not publicly available, this guide will leverage detailed crystallographic data from its close analog, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), to provide a robust predictive model.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties are intrinsically linked to its molecular structure and will dictate its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₄ | [1] |

| Molecular Weight | 221.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 88210-96-2 | [1] |

| Canonical SMILES | COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)OC | [1] |

Synthesis and Crystallization: A Deliberate Approach

The synthesis of this compound can be achieved through several established synthetic routes for indole derivatives. A common and effective method is the Fischer indole synthesis.[2] This approach involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.

Experimental Protocol: Synthesis via Fischer Indole Synthesis

-

Preparation of the Hydrazone: 3,4-dimethoxyphenylhydrazine is reacted with pyruvic acid in a suitable solvent, such as ethanol, to form the corresponding hydrazone. The reaction is typically carried out at room temperature with stirring. The causality behind this initial step is the nucleophilic attack of the hydrazine on the carbonyl carbon of the pyruvic acid, leading to the formation of a C=N bond.

-

Cyclization: The formed hydrazone is then subjected to cyclization under acidic conditions. A mixture of polyphosphoric acid (PPA) is a common choice for this step, providing both the acidic catalyst and a high-boiling solvent medium.[2] The mixture is heated to facilitate the[3][3]-sigmatropic rearrangement, which is the key bond-forming step in the Fischer indole synthesis. This is followed by the elimination of ammonia to yield the indole ring.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This can be achieved by heating the ester in an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification. This step is crucial for obtaining the final carboxylic acid functional group, which is a key feature for potential biological activity and for directing the crystal packing through hydrogen bonding.

-

Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical for obtaining high-quality crystals suitable for X-ray diffraction analysis. A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, and their mixtures with water) is recommended. The slow cooling of a saturated solution is a common and effective crystallization technique. The rationale behind this is to allow the molecules to self-assemble into a highly ordered crystalline lattice, minimizing defects.

Predicted Crystal Structure: Insights from Analogs

While a specific crystal structure for this compound has not been reported, a detailed analysis of the crystal structure of the closely related 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) provides a strong foundation for a predictive model. Studies on a polymorph of MI2CA reveal that it crystallizes in the monoclinic space group P2₁/c.[4][5][6][7] This suggests that this compound is also likely to crystallize in a common centrosymmetric space group.

Intermolecular Interactions: The Driving Forces of Crystal Packing

The crystal packing of indole derivatives is governed by a network of non-covalent interactions.[8] In the case of MI2CA, the following interactions are crucial:

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In one polymorph of MI2CA, cyclic dimers are formed through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.[4][5] This is a very common and stable motif in the crystal structures of carboxylic acids. The indole N-H group also participates in hydrogen bonding, acting as a donor to the oxygen atom of the methoxy group in a neighboring molecule.[4]

-

π-π Stacking: The aromatic indole rings can interact through π-π stacking interactions, contributing to the overall stability of the crystal lattice.[8]

-

C-H···O Interactions: Weaker C-H···O hydrogen bonds also play a role in the spatial arrangement of the molecules.[4]

For this compound, the presence of an additional methoxy group at the 6-position is expected to introduce further possibilities for intermolecular interactions. This second methoxy group could act as a hydrogen bond acceptor, potentially leading to a more complex and three-dimensional hydrogen bonding network. It might also influence the π-π stacking arrangement due to steric effects and altered electronic properties of the indole ring.

Predicted Crystallographic Parameters

Based on the data for MI2CA, a plausible set of crystallographic parameters for this compound can be predicted.

| Parameter | Predicted Value | Rationale based on MI2CA Data |

| Crystal System | Monoclinic | This is a common crystal system for organic molecules and is observed for a polymorph of MI2CA.[4][5][6][7] |

| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules, also observed for a polymorph of MI2CA.[4][5][6][7] |

| Z (Molecules per unit cell) | 4 | A common value for this space group.[4][5][6][7] |

Experimental Workflow for Crystal Structure Determination

The definitive determination of the crystal structure of this compound would require single-crystal X-ray diffraction analysis.

Caption: Potential biological interactions and outcomes for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated crystal structure of this compound. By leveraging data from the closely related analog, 5-methoxy-1H-indole-2-carboxylic acid, we have predicted the key intermolecular interactions and crystallographic parameters that are likely to govern its solid-state architecture. The detailed experimental protocols for its synthesis and crystal structure determination provide a clear roadmap for researchers seeking to further investigate this promising compound. A thorough understanding of its crystal structure is a critical first step in unlocking its full potential in both drug development and materials science. The insights provided herein are intended to serve as a valuable resource for scientists and researchers in these fields, facilitating the rational design of future experiments and the development of novel applications for this intriguing indole derivative.

References

- Structure and Morphology of Indole Analogue Crystals. ACS Omega.

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul

- X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC - NIH.

- (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

- 5,6,7-trimethoxy-1H-indole-2-carboxylic acid.

- Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). PMC - NIH.

- (PDF) Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole.

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.

- X‐ray crystal structure of 4 a. | Download Scientific Diagram.

- 5,6-Dimethoyxindole-2-carboxylic acid | C11H11NO4 | CID 139035. PubChem.

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characteriz

- Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul

- 5-Methoxy-6-azaindole-2-carboxylic acid. Chem-Impex.

Sources

- 1. 5,6-Dimethoyxindole-2-carboxylic acid | C11H11NO4 | CID 139035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity of 5,6-Dimethoxy-1H-indole-2-carboxylic Acid: A Precursor in Eumelanin Synthesis with Unexplored Potential

Abstract

This technical guide provides a comprehensive analysis of the biological context of 5,6-dimethoxy-1H-indole-2-carboxylic acid. While direct experimental evidence for its intrinsic biological activity is not extensively documented, its significance is primarily understood through its role as a synthetic precursor and a methylated metabolite of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a critical intermediate in the eumelanin biosynthetic pathway. The presence of 5,6-dimethoxyindole-2-carboxylic acid has been detected in the urine of patients with malignant melanoma, suggesting active metabolic pathways in these cancer cells that methylate DHICA.[1] This guide will explore the established role of this compound in the context of melanin synthesis, and further extrapolate its potential, yet unproven, activities in neuroprotection and oncology by examining the structure-activity relationships of closely related indole derivatives. We will provide detailed experimental protocols for researchers to investigate these potential activities, thereby offering a roadmap for future research into this intriguing molecule.

Introduction: The Indole Scaffold in Biology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin.[2] Its unique electronic properties and ability to form hydrogen bonds allow indole derivatives to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] This guide focuses on this compound, a specific derivative whose biological significance is intrinsically linked to the vital process of melanogenesis.

Core Biological Role: A Nexus to Eumelanin Synthesis

The primary established biological relevance of this compound is its relationship with 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key monomer in the formation of eumelanin, the black-brown pigment responsible for photoprotection in humans.[3][4][5]

2.1. The Eumelanin Pathway and the Place of DHICA

Eumelanin synthesis is a complex enzymatic cascade initiated from the amino acid L-tyrosine.[6] The enzyme tyrosinase catalyzes the initial steps, leading to the formation of dopaquinone.[6] This highly reactive intermediate undergoes a series of reactions to form DHICA.[7][8][9] DHICA is then oxidized, a reaction that can be catalyzed by tyrosinase-related protein 1 (TRP1) in mice and by tyrosinase itself in humans, and subsequently polymerizes to form eumelanin.[7][10][11][12]

2.2. This compound: A Methylated Metabolite and Synthetic Precursor

This compound serves as a key intermediate in the chemical synthesis of DHICA.[4] Synthetic routes often involve the creation of the dimethoxyindole structure, which is then demethylated in a final step to yield DHICA.[4]

More critically from a biological perspective, 5,6-dimethoxyindolyl-2-carboxylic acid has been identified in the urine of patients with malignant melanoma.[1] This finding strongly suggests the existence of an active O-methylation pathway within melanoma cells that converts the dihydroxyindole precursor, DHICA, into its dimethoxy form. This metabolic conversion could have several implications:

-

Modulation of Melanin Composition: Methylation of DHICA would prevent its incorporation into the melanin polymer, potentially altering the structure and properties of the resulting pigment.

-

Detoxification or Bioactivation: The methylation could be a detoxification pathway or, conversely, could lead to a metabolite with its own distinct biological activities.

-

Biomarker Potential: The presence of this metabolite in urine suggests its potential as a biomarker for melanoma, complementing other melanin-related markers like 6-hydroxy-5-methoxyindole-2-carboxylic acid.[13][14]

Below is a diagram illustrating the eumelanin pathway and the position of this compound as a methylated derivative of DHICA.

Caption: The Eumelanin Biosynthesis Pathway and the Metabolic Position of this compound.

Extrapolated Biological Activities: Avenues for Future Research

While direct evidence is lacking, the chemical structure of this compound allows for informed speculation about its potential biological activities based on the known functions of structurally similar molecules.

3.1. Potential as a D-Amino Acid Oxidase (DAAO) Inhibitor

D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-serine, a crucial co-agonist of the NMDA receptor in the brain.[15][16] Inhibition of DAAO is a therapeutic strategy being explored for schizophrenia and other neurological disorders.[17] Many known DAAO inhibitors are aryl carboxylic acids, a class that includes indole-2-carboxylic acid derivatives.[18][19] The carboxylic acid moiety is critical for binding to the active site of DAAO.[15][16]

The 5,6-dimethoxy substitutions on the indole ring would influence the electronic and steric properties of the molecule, which could either enhance or hinder its ability to fit into the DAAO active site. Further research is warranted to determine if this compound or its derivatives could act as DAAO inhibitors.

3.2. Potential Neuroprotective Effects

Indole derivatives are widely studied for their neuroprotective properties, often linked to their antioxidant and anti-inflammatory activities.[20][21][22][23][24] The closely related compound, 5-methoxyindole-2-carboxylic acid (MICA), has demonstrated neuroprotective effects through the inhibition of dihydrolipoamide dehydrogenase (DLDH).[25] It is plausible that the 5,6-dimethoxy derivative could possess similar or distinct neuroprotective activities. The methoxy groups could enhance its ability to scavenge reactive oxygen species.

3.3. Potential Anticancer Activity

The indole scaffold is a common feature in many anticancer agents.[2] Indole derivatives have been shown to induce apoptosis, inhibit tubulin polymerization, and target various signaling pathways in cancer cells.[2][26][27][28] Given that this compound is a metabolite found in melanoma, it is crucial to investigate its direct effects on cancer cell proliferation and survival. It could potentially have cytostatic or cytotoxic effects, or conversely, it might play a role in tumor progression. The development of novel indole-based Bcl-2 inhibitors highlights the potential of this chemical class in oncology.[2]

Experimental Protocols for Activity Assessment

To facilitate the investigation of the hypothesized biological activities of this compound, we provide the following validated experimental protocols.

4.1. Protocol 1: D-Amino Acid Oxidase (DAAO) Inhibition Assay (Coupled Enzyme Assay)

This protocol determines the inhibitory potential of the test compound on DAAO activity by measuring the production of hydrogen peroxide.

-

Principle: DAAO catalyzes the oxidation of a D-amino acid (e.g., D-serine) to produce an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable color change.

-

Materials:

-

Recombinant human DAAO

-

D-Serine

-

Horseradish peroxidase (HRP)

-

Amplex™ Red (or a similar chromogenic HRP substrate)

-

Sodium phosphate buffer (pH 7.4)

-

96-well microplates (black, clear bottom)

-

Microplate reader (fluorescence)

-

This compound (test compound)

-

Known DAAO inhibitor (positive control, e.g., benzoate)

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 50 µL of sodium phosphate buffer containing D-serine, HRP, and Amplex Red.

-

Add 2 µL of the test compound at various concentrations (and controls: DMSO vehicle, positive inhibitor).

-

Pre-incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of recombinant human DAAO to each well.

-

Immediately measure the fluorescence (excitation ~540 nm, emission ~590 nm) in kinetic mode for 30 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of the test compound.

-